Product packaging for Bicyclo[3.3.1]non-1(9)-ene(Cat. No.:CAS No. 62439-71-8)

Bicyclo[3.3.1]non-1(9)-ene

Cat. No.: B14535476
CAS No.: 62439-71-8
M. Wt: 122.21 g/mol
InChI Key: KRIOPPYHDVCGHF-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]non-1(9)-ene is a synthetically valuable, sp3-rich bicyclic hydrocarbon that serves as a key three-dimensional scaffold in chemical biology and drug discovery research. Compounds based on the bicyclo[3.3.1]nonane framework are of significant interest due to their presence in numerous biologically active natural products and their ability to explore underutilized regions of chemical space . This specific olefinic analog is a crucial building block for constructing more complex, functionalized molecules. Researchers utilize this scaffold to develop novel chemical probes and potential therapeutic agents, particularly in the field of anticancer research, where related derivatives have shown inhibitory activity against targets such as the Hypoxia-inducible factor-1 (HIF-1) transcription factor and the Wnt signaling pathway . The rigid, three-dimensional structure of this compound contributes to high specificity in protein binding, making it an attractive core for developing inhibitors of protein-protein interactions (PPIs) . Its versatility allows for functionalization at multiple sites, enabling the generation of diverse compound libraries for high-throughput screening (HTS) campaigns, such as those supported by the NIH Molecular Libraries Program . This product is intended for research purposes as a chemical intermediate and building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B14535476 Bicyclo[3.3.1]non-1(9)-ene CAS No. 62439-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62439-71-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[3.3.1]non-1(9)-ene

InChI

InChI=1S/C9H14/c1-3-8-5-2-6-9(4-1)7-8/h7-8H,1-6H2

InChI Key

KRIOPPYHDVCGHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=C2)C1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.3.1 Non 1 9 Ene and Its Precursors

Direct Synthetic Approaches to Bicyclo[3.3.1]non-1(9)-ene

The synthesis of this compound, a molecule featuring a double bond at a bridgehead position, represents a significant challenge due to the inherent strain associated with such structures, which seemingly violates Bredt's rule. acs.org However, various strategies have been developed to overcome this obstacle. One successful approach involves the intramolecular Wittig reaction. This method provides a pathway to strained methylene-bridged bicyclic olefins. acs.org Another effective method is a gas-phase elimination reaction, which has been shown to be a facile route for producing strained bridgehead olefins. acs.orgacs.org These direct approaches are crucial for studying the unique reactivity and properties of this class of compounds.

Comprehensive Synthetic Routes to the Bicyclo[3.3.1]nonane System and its Derivatives

The construction of the bicyclo[3.3.1]nonane core is a critical first step toward the synthesis of many complex natural products and, ultimately, this compound. ucl.ac.uk A variety of robust cyclization strategies have been established to assemble this bicyclic system.

Cyclization Strategies for Bicyclo[3.3.1]nonane Ring Construction

The formation of the dual-ring system of bicyclo[3.3.1]nonane relies on key intramolecular bond-forming reactions. These strategies often provide a high degree of stereocontrol, which is essential for the synthesis of complex molecular targets. researchgate.net

Intramolecular aldol (B89426) condensation is a powerful and frequently employed method for constructing the bicyclo[3.3.1]nonane skeleton. rsc.orgnih.gov This approach typically involves a precursor molecule containing two carbonyl functionalities that can react intramolecularly to form the bicyclic ring system.

One such strategy begins with a readily available bicyclic diketone, which, after a Tiffeneau-Demjanov reaction, undergoes a subsequent intramolecular aldol cyclization to yield the desired framework. tandfonline.com In another example, an acid-catalyzed deprotection of a bis-dioxolane intermediate triggers an efficient in situ intramolecular aldol condensation. researchgate.net Base-promoted intramolecular aldolization has also been extensively investigated, particularly in the synthesis of the prenylated bicyclononane core of phloroglucinol (B13840) natural products. rsc.org For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation have been key steps in synthesizing the bicyclo[3.3.1]nonan-9-one cores of several natural products. rsc.org

Starting Material TypeKey Reagents/ConditionsProduct TypeReference
Bicyclic DiketoneTiffeneau-Demjanov reaction, then cyclization7-Hydroxyisotwistan-2-one tandfonline.com
Bis-dioxolaneAcid-catalyzed deprotectionBenzannelated bicyclo[3.3.1]nonane researchgate.net
Poly-prenylated lactoneDIBAL-HBicyclo[3.3.1]nonan-9-one core rsc.org
Diketone & Methyl AcroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone rsc.org

Tandem reactions that combine a Michael addition with a subsequent intramolecular cyclization offer an efficient route to complex bicyclo[3.3.1]nonane systems from simple acyclic or monocyclic precursors. researchgate.netsemanticscholar.org These sequences rapidly build molecular complexity in a single pot. thieme-connect.com

A highly efficient method involves the reaction of ethyl acetoacetate (B1235776) (2 equivalents) with conjugated enals. thieme-connect.com This process entails two consecutive tandem conjugate addition-intramolecular aldol reactions to construct the bicyclic skeleton. thieme-connect.com Similarly, an acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones with methyl acrolein has been successfully used. rsc.org This reaction proceeds through a Michael addition onto the doubly activated carbon of the diketone, followed by an intramolecular aldolization. rsc.org

Another powerful strategy is the tandem intermolecular alkylation-intramolecular Michael addition sequence. This has been used for the enantiospecific generation of functionalized bicyclo[3.3.1]nonanes starting from 10-bromocarvone derivatives and various Michael donors. semanticscholar.org The reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can also yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position. rsc.org

Reaction TypeReactant 1Reactant 2Key ConditionsProductReference
Tandem Conjugate Addition-AldolEthyl acetoacetateConjugated enalst-BuOK/t-BuOH1-hydroxybicyclo[3.3.1]nonan-3-ones thieme-connect.com
Tandem Michael Addition-AldolDiketoneMethyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone rsc.org
Tandem Alkylation-Michael Addition10-bromocarvone derivativesMichael donorsBaseFunctionalized bicyclo[3.3.1]nonanes semanticscholar.org
Michael Addition-CyclizationCyclohexanonesα,β-unsaturated aldehydes-Bridgehead ketone bicyclo[3.3.1]nonane rsc.org

The Effenberger cyclization is a versatile and efficient methodology for the synthesis of the bicyclo[3.3.1]nonane ring system. researchgate.net This reaction typically involves the treatment of a silyl (B83357) enol ether of a substituted cyclohexanone (B45756) with malonyl dichloride. arkat-usa.org

This α,α'-annulation strategy has been instrumental in the total synthesis of several polyprenylated acylphloroglucinol (PPAP) natural products, such as clusianone. arkat-usa.orgacs.org For example, the reaction between the silyl enol ether of a 2,6-diprenyl cyclohexanone and malonyl dichloride can construct the bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.org Depending on the substrate and reaction conditions, the Effenberger annulation can sometimes be accompanied by a concomitant O-cyclization, leading to even more complex tricyclic structures. arkat-usa.org

Intramolecular alkylation provides a direct and effective method for forging the second ring of the bicyclo[3.3.1]nonane system. acs.orgresearchgate.net This strategy has been highlighted in the formal total synthesis of natural products like dl-clovene. researchgate.net

The key step in this approach is the efficient intramolecular alkylation of a trisubstituted cyclohexenone precursor. For instance, a 5-(2-ethylallyl)-1-methylcyclohexenone derivative can be cyclized to give the corresponding 5-(2-ethylallyl)-1-methylbicyclo[3.3.1]non-2-en-4-one in high yield. researchgate.net Another acid-catalyzed methodology involves the intramolecular C-alkylation at the α-position of a carbonyl group in a cyclooctanone (B32682) derivative, which produces the bicyclo[3.3.1]noneone in moderate to high yields. rsc.org

Visible Light-Driven Cyclization Processes

The application of visible light in conjunction with photoredox catalysts has emerged as a powerful strategy in sustainable chemistry for the synthesis of complex molecular architectures. rsc.orgresearchgate.net This approach leverages the ability of a photoredox catalyst to absorb light energy and facilitate single electron transfer (SET) processes, thereby activating molecules for subsequent reactions under mild conditions. rsc.org

One notable example is the tandem cycloisomerization of 2-aminochalcone derivatives to construct the bicyclo[3.3.1]nonane core. This process, driven by visible light, offers a green and efficient pathway to these bicyclic systems. rsc.org The utilization of photoredox catalysis in this context underscores the growing importance of light-mediated reactions in achieving complex chemical transformations. rsc.orgresearchgate.net

Organocatalytic Asymmetric Synthesis of Chiral Bicyclo[3.3.1]nonanes

Organocatalysis has become an indispensable tool for the enantioselective synthesis of complex molecules, including chiral bicyclo[3.3.1]nonane derivatives. These methods often employ small organic molecules as catalysts to create chiral products with high stereocontrol.

A significant advancement in this area is the switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes. By adjusting the substituent on the sulfenylating agent, it is possible to chemodivergently access either chiral bridged bicyclo[3.3.1]nonanes or 2-oxabicyclo[3.2.1]octanes. nih.gov This method yields products with three contiguous stereocenters in good yields and with excellent enantioselectivities (up to 94% yield and 97% ee). nih.gov The resulting chiral bicyclo[3.3.1]nonane derivatives have been demonstrated as effective chiral sulfoxide (B87167) alkene ligands in metal-catalyzed asymmetric reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone. nih.gov

Another powerful organocatalytic strategy involves a domino Michael-Henry reaction cascade catalyzed by secondary amines. This approach has been successfully applied to the asymmetric synthesis of bicyclo[3.3.1]nonanone products, further highlighting the utility of organocatalysis in constructing these complex bicyclic systems with high enantiomeric purity.

Synthesis of Heteroanalogues: Oxa-, Aza-, and Thia-Bicyclo[3.3.1]nonanes

The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the bicyclo[3.3.1]nonane framework gives rise to heteroanalogues with diverse chemical properties and potential biological activities. Various synthetic methodologies have been developed to access these structures.

Oxa-Bicyclo[3.3.1]nonanes:

A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This process, which utilizes modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids, allows for the construction of products with four contiguous stereogenic centers in good yields (up to 84%) and with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov The reaction proceeds between (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals, followed by a PCC oxidation step. nih.gov

Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones
EntryAryl Group (Ar) in NitropropenolAryl Group (Ar') in HeptenalYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1C6H5C6H584>99:195
24-MeC6H4C6H582>99:196
34-FC6H4C6H575>99:194
44-ClC6H4C6H578>99:193
5C6H54-MeC6H481>99:195

Aza-Bicyclo[3.3.1]nonanes:

The synthesis of 2-azabicyclo[3.3.1]nonanes has been explored extensively, often in the context of synthesizing macrocyclic diamine alkaloids. oup.com One approach involves an intramolecular Michael addition. For instance, a substrate containing three contiguous stereogenic centers, prepared via a diastereoselective Diels-Alder reaction, undergoes intramolecular Michael addition with a catalytic amount of hydrogen chloride to furnish the 2-azabicyclo[3.3.1]nonane skeleton. oup.com Another strategy employs an intramolecular cycloaddition of an azomethine ylide to prepare a bicyclic compound, which then undergoes a Dieckmann condensation to afford a β-ketoester, a precursor to the desired aza-bicyclic system. oup.com

Thia-Bicyclo[3.3.1]nonanes:

The synthesis of the 9-oxa-3-thiabicyclo[3.3.1]nonane ring system, which forms the core of the RNA polymerase inhibitor tagetitoxin, has been accomplished through the cyclization of a thiol onto an electrophilic ketone. rsc.org Additionally, 2,6-dichloro-9-thiabicyclo[3.3.1]nonane serves as a versatile scaffold for nucleophilic substitution reactions. researchgate.net

Synthetic Transformations Involving Functionalized Bicyclo[3.3.1]nonanones

Functionalized bicyclo[3.3.1]nonanones are valuable intermediates that can undergo a variety of synthetic transformations to generate diverse and complex molecular architectures.

One notable transformation is the skeletal rearrangement of bicyclo[3.3.1]nonane-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system. This rearrangement is induced by an intramolecular Michael addition and results in an unprecedented molecular framework. edulll.gr

Another synthetic route to functionalized bicyclo[3.3.1]nonanes involves a sequence starting from commercially available phenols. This multi-step process includes a hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol reaction to yield functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov The thiol-mediated epoxide opening and subsequent intramolecular aldol reaction can be optimized to proceed at room temperature or under microwave irradiation, providing the bicyclic products in moderate to good yields (57%-88%). nih.gov

Thiophenol-Mediated Synthesis of Bicyclo[3.3.1]non-3-en-2-ones
EntryAryl ThiolConditionsYield (%)
1ThiophenolRoom Temperature75
24-MethylthiophenolRoom Temperature88
34-MethoxythiophenolMicrowave65
44-ChlorothiophenolMicrowave57
52-NaphthalenethiolRoom Temperature78

Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Nonane Systems

Fundamental Conformational Isomers: Chair-Chair, Boat-Chair, and Twisted Twin-Boat Forms

The bicyclo[3.3.1]nonane skeleton, composed of two interconnected cyclohexane rings, can theoretically exist in several conformations, including chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. For the unsubstituted bicyclo[3.3.1]nonane, the double chair (CC) conformation is generally the most stable. researchgate.net

However, the boat-boat form is highly unstable and typically transitions into a more stable twisted twin-boat conformation to alleviate steric strain. The primary conformations of significance are the chair-chair and boat-chair forms. In some specific derivatives, a flattened twin twist-boat conformation has been observed in the solid state. rsc.org The conformational rigidity of the bicyclo[3.3.1]nonane core is notable when compared to monocyclic eight-membered rings, yet it retains enough flexibility to accommodate different substituent patterns.

Energetic Profiles and Interconversion Barriers of Bicyclo[3.3.1]nonane Conformers

The relative stability of bicyclo[3.3.1]nonane conformers is a subject of detailed study, with the chair-chair (CC) form typically being the most energetically favorable for the parent compound and many of its derivatives. researchgate.net The boat-chair (BC) conformation is generally higher in energy.

For instance, in bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol. researchgate.net The inversion barrier for the interconversion between these two forms is about 6 kcal/mol. researchgate.net These relatively low energy barriers indicate that conformational interconversion can occur, though the population of the higher energy conformers may be low at room temperature. researchgate.netsmolecule.com It's important to note that the bicyclo[3.3.1]nonane system itself cannot undergo a complete ring inversion in the same way a single cyclohexane ring can; instead, the individual rings can transition between chair and boat-like forms. nih.gov

Influence of Substituent Effects on Conformational Preferences and Equilibria

The conformational equilibrium of the bicyclo[3.3.1]nonane system is highly sensitive to the placement and nature of substituents. While the chair-chair (CC) conformation is often preferred, specific substitution patterns can shift the equilibrium towards a boat-chair (BC) form.

The positions with the most significant influence are C3 and C7. Substitution at the 3- or 7-axial position can introduce severe steric interactions within the CC conformer, forcing the substituted ring to adopt a boat conformation to relieve this strain. For example, a bulky substituent in an axial position on one ring can lead to a more stable boat-chair conformation.

In other cases, substituents can have more subtle effects. For instance, in 2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, the geminal dimethyl groups at the C6 position restrict conformational mobility and help to stabilize the chair-chair conformation by minimizing 1,3-diaxial interactions. The presence of a methylene (B1212753) group at C9 can also influence the conformational balance due to the geometric constraints of the double bond. Heteroatoms within the bicyclic framework can also dictate conformational preference. For example, a study of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed it exists in a chair-chair form, while the sulfur-containing analogue, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, adopts a chair-boat conformation in the solid state. researchgate.net

Stereochemical Aspects of the Bicyclo[3.3.1]nonane Framework

The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an important scaffold in stereochemistry. The spatial arrangement of substituents is fixed relative to the bicyclic core, which has significant implications for reactivity and molecular recognition. The introduction of stereocenters, particularly at the one-carbon bridge (C9), has been a challenge in synthetic chemistry. acs.org

Chiral Induction and Enantioselective Control in Bicyclo[3.3.1]nonane Synthesis

The synthesis of enantiomerically pure bicyclo[3.3.1]nonane derivatives is of great interest due to their potential applications in asymmetric catalysis and as chiral building blocks. rsc.orgresearchgate.net Several strategies have been developed to achieve stereocontrol during the construction of this bicyclic system. iucr.org

One approach involves using chiral starting materials to induce asymmetry in the final product. For instance, α-pinene has been used as a chiral precursor to ensure the desired stereochemistry in the resulting bicyclic core. rsc.org Another method is the dynamic kinetic resolution of a racemic bicyclo[3.3.1]nonane derivative. The large-scale resolution of bicyclo[3.3.1]nonane-2,6-dione has been achieved using Baker's yeast, providing access to enantiomerically pure starting material.

Furthermore, copper-catalyzed enantioselective reduction has been employed to prepare chiral sp³-rich bicyclo[3.3.1]nonane scaffolds as single diastereomers. nih.gov Chiral ionic liquids derived from bicyclo[3.3.1]nonane have also been synthesized and used as catalysts in asymmetric reactions, such as the Michael addition, to induce enantioselectivity in the products. lmaleidykla.lt

Atropisomerism in Substituted Bicyclo[3.3.1]nonane Derivatives

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. While not common for the bicyclo[3.3.1]nonane framework itself, appropriately substituted derivatives can exhibit this phenomenon. Specifically, 9,9-diarylbicyclo[3.3.1]nonanes can exist as separable atropisomers due to a significant rotational energy barrier around the C9-aryl bonds. rsc.org

This is in contrast to 7,7-diaryl norbornanes, which typically exist as an inseparable mixture of atropisomers at room temperature because of a lower rotational barrier. rsc.org The rotational barriers in 9,9-diarylbicyclo[3.3.1]nonanes can be high enough to allow for the physical separation of the atropisomers, for example, by enantioselective HPLC at ambient temperature. unibas.it

The magnitude of the rotational barrier is highly dependent on the nature of the aryl substituents. For example, the rotational barriers for the two aryl groups in 9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane are relatively small and similar. unibas.it However, in 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane, the barrier for the rotation of the naphthyl group is significantly higher. unibas.it The rotational barriers of monoaryl-substituted bicyclo[3.3.1]nonanes are considerably lower than their diaryl-substituted counterparts. unibas.it

Interactive Data Table: Rotational Barriers in 9,9-Diaryl Bicyclo[3.3.1]nonane Derivatives

This table displays the free energies of activation (ΔG‡), which represent the rotational barriers, for different aryl substituents in 9,9-diarylbicyclo[3.3.1]nonane systems. The data is derived from variable temperature NMR spectroscopy.

CompoundRotating GroupΔG‡ (kcal/mol)
9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane4-methoxyphenyl~16-17
9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane3-methylphenyl~16-17
9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane1-naphthylHigh (Separable at room temp)

Note: The exact numerical value for the high rotational barrier in the naphthyl derivative is not specified in the provided context, but it is high enough to allow for physical separation of the atropisomers. unibas.it

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a primary tool for confirming the structure of Bicyclo[3.3.1]non-1(9)-ene and assessing its unique conformational and electronic properties.

Detailed ¹H and ¹³C NMR data for the parent this compound are not extensively detailed in readily available literature, likely due to the compound's specialized nature and the age of its initial synthesis. The original communications by Marshall and Faubl, and Wiseman and Pletcher in the 1960s and 1970s established its synthesis but provided limited spectroscopic data in the abstracts. acs.orgacs.org

For context, spectroscopic data for closely related, but distinct, substituted bicyclo[3.3.1]non-3-ene-2,9-dione derivatives have been thoroughly reported. For example, in 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, the vinylic proton appears at δ 5.79 in the ¹H NMR spectrum, while the olefinic carbons resonate at δ 175.6 and δ 105.9 in the ¹³C NMR spectrum. researchgate.net While these values are not directly transferable to this compound, they illustrate the chemical shifts expected for a double bond within the bicyclic framework. The strained bridgehead double bond in this compound would be expected to significantly influence the chemical shifts of the vinylic carbons and adjacent protons compared to these more stable isomers.

Theoretical and Computational Studies on Bicyclo 3.3.1 Non 1 9 Ene and Analogues

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the fine details of the molecular structure and energetics of bicyclo[3.3.1]nonane derivatives. While specific high-resolution geometric data for Bicyclo[3.3.1]non-1(9)-ene from these methods are not extensively tabulated in readily available literature, studies on closely related bicyclo[3.3.1]nonane systems provide a strong basis for understanding its structural parameters.

For instance, DFT calculations on various substituted bicyclo[3.3.1]nonanones have been performed to determine their conformational preferences and geometric parameters. researchgate.netrsc.org These studies often employ the B3LYP functional with basis sets such as 6-31G* to optimize molecular geometries. mdpi.commdpi.com For bicyclo[3.3.1]nonane derivatives, these calculations have explored the energetic differences between various conformers, such as the chair-chair and boat-chair forms. researchgate.netrsc.org

In a study on bicyclo[3.3.1]nonane-2,9-dione, ab initio calculations revealed the chair-boat conformer to be the most stable. mdpi.com Such findings are crucial for understanding the conformational landscape of the bicyclo[3.3.1]nonane framework, which in turn influences the geometry and strain of the double bond in this compound. The introduction of the sp²-hybridized bridgehead carbons is expected to significantly alter the bond lengths and angles compared to the saturated parent compound, leading to the characteristic pyramidalization of the bridgehead carbon and twisting of the π-system. rsc.org

Table 1: Representative Calculated Energetic Data for Bicyclo[3.3.1]nonane Derivatives

Molecular Mechanics (MM) and Semiempirical Methods in Conformational Landscape Exploration

Molecular mechanics (MM) and semiempirical methods are powerful tools for exploring the complex conformational landscapes of bicyclic systems like this compound and its analogues. These methods, while less computationally intensive than ab initio or DFT, provide valuable insights into the relative stabilities of different conformers and the energy barriers between them.

MMX molecular mechanics calculations have been used to investigate the stability of various bridgehead olefins, including this compound. These calculations provide data on steric energy, which is a measure of the total strain within the molecule. For this compound, the MMX calculated steric energy is reported to be 70.10 kcal/mol.

Semiempirical methods, such as AM1 and MNDO, have also been employed to study the conformational preferences of bicyclo[3.3.1]nonane derivatives. rsc.org These methods can efficiently map out the potential energy surface, identifying various minima corresponding to stable conformers and the transition states connecting them. For example, in the study of the reduction of bicyclo[3.3.1]nonane-2,9-dione, semiempirical and ab initio methods were used to analyze the transition structures. rsc.org

The exploration of the conformational landscape is crucial for understanding the reactivity of these molecules, as different conformers may exhibit different susceptibilities to chemical reactions. The chair-chair and chair-boat conformations are typically the most studied for the bicyclo[3.3.1]nonane skeleton. rsc.org

Table 2: MMX Calculated Energies for this compound and Related Compounds

Computational Analysis of Ring Strain and Molecular Stability

A key feature of anti-Bredt alkenes like this compound is the significant ring strain associated with the bridgehead double bond. Computational methods are essential for quantifying this strain and understanding its impact on molecular stability.

The strain energy of this compound has been calculated using molecular mechanics. The olefin strain (OS), which is the difference in strain energy between the alkene and its corresponding saturated alkane, is a useful measure of the instability introduced by the double bond. For this compound, the calculated olefin strain is a substantial 54.1 kcal/mol. This high value reflects the significant geometric distortions required to accommodate the double bond at the bridgehead position.

Schleyer's method, based on molecular mechanics calculations, categorizes bridgehead olefins based on their olefin strain energies. mdpi.com According to this, olefins with an OS greater than 21 kcal/mol are considered unstable. The calculated OS for this compound places it well within this "unstable" category, highlighting its high reactivity and the challenges associated with its synthesis and isolation.

Table 3: Calculated Strain Energies for this compound and a Related Saturated System

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is fundamentally different from that of a typical planar alkene. The geometric constraints of the bicyclic system force a non-planar arrangement of the p-orbitals that form the π-bond, leading to what is often described as a "twisted" double bond.

The poor overlap of the p-orbitals in this compound results in a weaker π-bond compared to a standard alkene. This inherent weakness contributes to the high reactivity of the molecule. The bridgehead carbons are also described as "pyramidalized," meaning they deviate from the ideal trigonal planar geometry of an sp²-hybridized carbon. This pyramidalization is a direct consequence of the ring strain.

Further computational analyses, such as Frontier Molecular Orbital (FMO) theory, can be applied to understand the reactivity of this compound in various chemical reactions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of its behavior as a reactant.

Future Perspectives and Emerging Research Directions

Innovation in Synthetic Methodologies for Enhanced Efficiency and Stereocontrol

The synthesis of bicyclo[3.3.1]nonane frameworks and their strained derivatives remains a significant area of investigation. researchgate.netresearchgate.netresearchgate.net While various methods exist, future efforts will likely focus on developing more efficient and stereocontrolled routes to access not only the parent Bicyclo[3.3.1]non-1(9)-ene but also a diverse range of functionalized analogues. researchgate.netucl.ac.uk

Key areas for innovation include:

Domino and Tandem Reactions: Methodologies such as domino Michael-aldol annulations offer a powerful approach to construct the bicyclo[3.3.1]nonane core in a single pot, often with good to excellent yields and some degree of stereocontrol. rsc.orgrsc.org Future work will aim to expand the scope of these reactions, allowing for the introduction of various substituents and the control of relative configurations through careful selection of solvents, bases, and temperatures. rsc.org

Asymmetric Catalysis: The development of organocatalytic asymmetric transformations is a promising avenue for accessing enantioenriched bicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net The challenge lies in designing catalysts that can effectively control the stereochemistry in the formation of these rigid, three-dimensional structures. ucl.ac.uknih.gov

Novel Annulation Strategies: Exploring new annulation methodologies, such as those involving Michael-aldol type reactions of substituted 1,3-cyclohexanediones with enals, can provide general and reliable routes to polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk These methods are crucial for creating a library of compounds with diverse functionalities. ucl.ac.ukiucr.orgnih.goviucr.org

The table below summarizes some of the promising synthetic approaches for constructing the bicyclo[3.3.1]nonane scaffold.

Synthetic ApproachKey FeaturesPotential for this compound
Domino Michael-Aldol AnnulationOne-pot procedure, good yields, potential for stereocontrol. rsc.orgPrecursor synthesis for subsequent elimination reactions.
Asymmetric OrganocatalysisAccess to enantioenriched scaffolds. researchgate.netresearchgate.netSynthesis of chiral derivatives for specialized applications.
Cyclohexanone (B45756) AnnulationEstablished method for forming the bicyclic core. researchgate.netrsc.orgVersatile for creating precursors to the target olefin.
Intramolecular AdditionsIncludes SmI2-mediated reductive cyclization and base-promoted aldol (B89426) reactions. nih.govOffers pathways to complex, functionalized bicyclic systems.

Exploration of Novel Reactivity Modes for this compound and its Derivatives

As an anti-Bredt olefin, this compound exhibits heightened reactivity due to its geometric distortion and inherent strain. spectroscopyonline.com Future research will delve deeper into harnessing this unique reactivity for novel chemical transformations.

Emerging areas of exploration include:

Cycloaddition Reactions: The strained double bond of anti-Bredt olefins makes them potent dienophiles and dipolarophiles. Researchers are exploring a range of cycloadditions, including [4+2], [2+2], [3+2], and [5+2] reactions, to generate structurally complex polycyclic products. spectroscopyonline.com Understanding the stereochemical outcomes of these reactions is a key objective. spectroscopyonline.com

Transannular Reactions: The proximity of the bridgehead positions in the bicyclo[3.3.1]nonane system can facilitate unique transannular reactions. oregonstate.edu Investigating these pathways could lead to the discovery of novel skeletal rearrangements and the synthesis of previously inaccessible molecular architectures.

Polymerization: The high strain energy of this compound suggests its potential as a monomer in ring-opening metathesis polymerization (ROMP) or other polymerization techniques. This could lead to the development of new polymers with unique thermal and mechanical properties.

Advancements in Computational Modeling for Predictive Organic Chemistry

Computational chemistry is an indispensable tool for understanding the structure, stability, and reactivity of highly strained molecules like this compound. nih.gov Future advancements in computational modeling will play a crucial role in predicting the behavior of these systems and guiding experimental design.

Key research directions are:

Predicting Reactivity and Reaction Pathways: Density functional theory (DFT) and other high-level computational methods can be used to model reaction energetics and transition states. acs.orgresearchgate.net This allows for the prediction of the most favorable reaction pathways and the rationalization of experimentally observed product distributions. acs.org For instance, computational studies can determine whether a cycloaddition reaction is likely to proceed via a concerted or stepwise mechanism. researchgate.net

Understanding Geometric Distortions: Computational analysis helps to quantify the twisting and pyramidalization of the double bond in anti-Bredt olefins, which is key to their high reactivity. spectroscopyonline.commdpi.com These models provide insights into the electronic structure and help to explain the unique spectroscopic properties of these compounds. spectroscopyonline.com

Screening for Stable Precursors: Computational optimization of potential precursor molecules can predict the likelihood of forming strained anti-Bredt alkenes. mdpi.com This in-silico screening can save significant time and resources in the laboratory by identifying the most promising synthetic targets. mdpi.com

The following table highlights the application of computational methods in the study of anti-Bredt olefins.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of reaction energetics and transition states. acs.orgPrediction of reaction feasibility and mechanisms. acs.orgresearchgate.net
G3/B3LYPInvestigation of molecular structure and thermochemical stability. nih.govUnderstanding of strain energies and relative isomer stabilities. nih.gov
Natural Bond Order (NBO) AnalysisPrediction of elimination reactions from precursor anions. mdpi.comIdentification of key electronic interactions that drive alkene formation. mdpi.com

Integration of Bicyclo[3.3.1]nonane Scaffolds in Functional Materials and Supramolecular Assemblies

The rigid, V-shaped geometry of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the construction of functional materials and complex supramolecular architectures. lu.se This is a rapidly growing area of research with significant potential for future applications.

Emerging research in this area includes:

Supramolecular Polymers: The C2-symmetric nature of appropriately functionalized bicyclo[3.3.1]nonane derivatives allows for their use as monomers in the formation of supramolecular polymers. nih.gov By incorporating hydrogen-bonding motifs, these scaffolds can self-assemble into well-defined tubular structures with large internal cavities. nih.gov

Host-Guest Systems: The unique shape of the bicyclo[3.3.1]nonane scaffold can be exploited to create synthetic receptors for molecular recognition. lu.se These host molecules can be designed to bind specific guest molecules with high affinity and selectivity, with potential applications in sensing and separation technologies.

Functional Materials: The incorporation of bicyclo[3.3.1]nonane units into polymers or other materials can impart specific properties such as rigidity, thermal stability, and defined three-dimensional structures. This could lead to the development of new materials for applications in areas such as electronics, catalysis, and drug delivery. The bicyclo[3.3.1]nonane framework is found in over 1000 natural products with relevance to various diseases, highlighting its potential in medicinal chemistry. researchgate.net

Q & A

Q. What are the established synthetic methodologies for bicyclo[3.3.1]non-1(9)-ene, and how do reaction conditions influence product yield and stereochemistry?

Methodological Answer: Key synthetic routes include:

  • Nitrile Oxide-Allene Cycloaddition : Produces tricyclic derivatives with regioselectivity dependent on substituent positioning .
  • Phenyliodonium Diacetate (PIDA)-Mediated Oxidation : Converts phenolic precursors to bicyclo[3.3.1]nonane-diones under mild conditions, with yields sensitive to solvent polarity .
  • Double Michael Condensation : Achieves bicyclo[3.3.1]nonane-2,6-dione via dimethyl malonate and formaldehyde, requiring precise stoichiometric control to avoid side products .
    Data Table:
MethodYield RangeKey Condition Variables
Nitrile Oxide Cycloaddition60-75%Temperature (0–25°C), solvent (THF)
PIDA Oxidation50-65%Solvent (acetonitrile), stoichiometry (1:1.2)
Double Michael Reaction70-85%Catalyst (K₂CO₃), reaction time (24h)

Q. How is the bicyclo[3.3.1]nonane core structurally characterized, and what analytical techniques are critical for confirming stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves chair-boat conformations and sp² hybridization at C-9 in derivatives like bicyclo[3.3.1]nonan-9-ones .
  • NMR Spectroscopy : Distinguishes axial vs. equatorial substituents via coupling constants (e.g., J = 10–12 Hz for axial protons) .
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (1700–1750 cm⁻¹) in trione derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity patterns of this compound derivatives under varying catalytic conditions?

Methodological Answer:

  • Systematic Variable Screening : Test catalysts (e.g., BH₃-NMe₃-AlCl₃ vs. Pd/C) across solvent systems (polar vs. nonpolar) to isolate solvent-catalyst interactions .
  • Kinetic Isotope Effect Studies : Compare deuterated vs. non-deuterated substrates to elucidate rate-limiting steps in conflicting pathways .
  • Computational Modeling (DFT) : Simulate transition states to predict regioselectivity in reactions like Diels-Alder cycloadditions .

Q. How can computational modeling guide the design of novel this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies : Screen derivatives against anticancer targets (e.g., topoisomerase II) to prioritize synthesis of high-affinity analogs .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with cytotoxicity in cell lines (e.g., IC₅₀ < 10 μM) .
  • Metadynamics Simulations : Predict metabolic stability by modeling cytochrome P450 interactions .

Q. What experimental frameworks ensure rigorous evaluation of this compound’s role in asymmetric catalysis?

Methodological Answer:

  • PICO Framework :
    • Population : Chiral bicyclo[3.3.1]nonane ligands.
    • Intervention : Coordination with transition metals (e.g., Rh, Pd).
    • Comparison : Benchmark against BINOL or SPINOL catalysts.
    • Outcome : Enantiomeric excess (ee) in test reactions (e.g., aldol addition) .
  • FINER Criteria : Ensure feasibility by selecting scalable synthetic routes and ethical sourcing of precursors .

Data Contradiction Analysis

Q. How do stereochemical variations in this compound derivatives impact their efficacy as ion receptors?

Methodological Answer:

  • Comparative Binding Assays : Measure association constants (Ka) for chair-chair vs. chair-boat conformers using UV-Vis titration (e.g., Ka differences > 10³ M⁻¹) .
  • Crystallographic Overlay Analysis : Align X-ray structures to identify steric clashes in 2-exo vs. 4-exo substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.